molecular formula C13H8FN3O2 B2545588 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine CAS No. 882748-19-8

2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B2545588
CAS No.: 882748-19-8
M. Wt: 257.224
InChI Key: NJKNWPSOLIXLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine (CAS Number 882748-19-8) is a high-purity chemical compound supplied for research and development purposes. This specialized small molecule, with the molecular formula C13H8FN3O2 and a molecular weight of 257.22 g/mol, belongs to the fluorophenyl-substituted imidazopyridine class, a scaffold of significant interest in medicinal chemistry . The structural motif of fluorophenyl-substituted heterocycles is frequently explored for the design of new pharmacologically active agents, particularly in the development of antiparasitic drugs, as evidenced by recent research on related structures . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key building block or intermediate in various discovery programs.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKNWPSOLIXLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α-halocarbonyl compounds, followed by nitration and fluorination steps . Another approach involves the one-pot synthesis using benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally benign solvents and catalyst-free approaches are often preferred to ensure operational simplicity and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-6-nitroimidazo[1,2-a]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine is its antiproliferative activity against various cancer cell lines. Research indicates:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against human colon cancer cell lines (e.g., HCT-116), with an IC50 value reported at approximately 0.8 µM .
  • Mechanism of Action : The compound is believed to interact with microtubules, disrupting their function and leading to apoptosis in cancer cells .

Other Therapeutic Applications

Beyond oncology, the compound's structure suggests potential applications in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridines possess antimicrobial properties, making them candidates for further exploration in infectious disease treatments .
  • Neuroprotective Effects : Some related compounds have shown neuroprotective effects in preclinical models, indicating a potential role in treating neurodegenerative diseases .

Table 1: Synthesis Overview of this compound

StepReaction TypeKey ReagentsYield (%)
1NitrationNitric acid85
2Cross-CouplingPd catalyst, 4-fluorophenylboronic acid75
3PurificationColumn chromatography-
Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)0.8Microtubule disruption
MCF-7 (Breast)TBDTBD
A549 (Lung)TBDTBD

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of various imidazo[1,2-a]pyridine derivatives on colon cancer cells:

  • Objective : To evaluate the cytotoxic effects of synthesized compounds.
  • Methodology : Compounds were tested on HCT-116 cells using MTT assays to determine IC50 values.
  • Results : Compound 5cc (related derivative) exhibited the highest activity at an IC50 of 0.8 µM, demonstrating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Potential

A separate investigation focused on the neuroprotective effects of related imidazo compounds:

  • Objective : To assess the impact on neuronal cell survival under oxidative stress conditions.
  • Methodology : Neuronal cells were treated with varying concentrations of the compound before exposure to oxidative stressors.
  • Results : Significant protection was observed at low micromolar concentrations, suggesting a promising avenue for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The fluorophenyl group enhances the compound’s binding affinity to target proteins, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Synthetic Route Yield (%)
2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine 2-(4-Fluorophenyl), 6-NO₂ 297.27 229 Cross-coupling 77
DABTEI (2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde) 2-(4-Methoxyphenyl), 6-NO₂, 3-CHO 351.31 N/A N/A N/A
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 2-(4-Fluorophenyl), 6-CH₃ 226.25 N/A Condensation N/A
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine 2-(4-Bromophenyl), 6-Br 377.03 N/A Suzuki coupling N/A

Key Observations :

  • Nitro Group (6-NO₂): Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. The nitro group in this compound contrasts with the methyl group in 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine, which provides electron-donating effects and steric bulk .
  • Halogen Substituents : Bromine at position 6 (as in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) increases molecular weight and may improve lipophilicity for membrane penetration .

Pharmacological Activity

Key Observations :

  • Anti-TB Activity : The 6-methyl substituent in 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline contributes to its potency (MIC: 0.03 µM) against M. tuberculosis, likely through interactions with cytochrome bcc1 oxidase .
  • Antimicrobial Activity : Derivatives with secondary amines at position 3 (e.g., IP-1, IP-2) exhibit MIC values of 4–8 µg/mL against S. aureus, suggesting that amine functional groups enhance membrane disruption .

Biological Activity

2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorophenyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine core, contributing to its pharmacological potential. Research indicates that this compound may exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C11_{11}H8_{8}FN3_{3}O2_{2}
  • Molecular Weight: 233.20 g/mol
  • CAS Number: 882748-19-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group undergoes bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group enhances binding affinity to target proteins, which is crucial for its therapeutic efficacy .

Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial effects. For instance, studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

The compound has been investigated for its potential anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the nitro group is believed to play a role in generating reactive oxygen species (ROS), which contribute to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated reduced levels of pro-inflammatory cytokines following treatment with this compound, suggesting its potential in managing inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus, highlighting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Anticancer Activity
In a preclinical study involving human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 25 μM). Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameMIC (μg/mL)IC50 (μM)Activity Type
This compound0.510-25Antimicrobial/Anticancer
2-Phenylimidazo[1,2-a]pyridine>10>50Less Active
2-(4-Chlorophenyl)-6-nitroimidazo[1,2-a]pyridine0.815-30Moderate Activity

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine?

The compound is typically synthesized via Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine core, followed by nitro-group introduction. For example, describes using phosphorus oxychloride (POCl₃) and DMF in chloroform to generate a carbaldehyde intermediate, which can be further functionalized. Subsequent nitration or substitution reactions introduce the nitro group at the 6-position. Critical parameters include temperature control (0–10°C during POCl₃ addition) and reflux duration (8 hours) to optimize yield .

Q. Q2. How can researchers confirm the structural identity of this compound?

X-ray crystallography is the gold standard for structural confirmation. provides crystallographic data (monoclinic space group P2₁/c, a = 10.8516 Å, β = 93.200°) for a closely related analog, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Additionally, ¹H/¹³C NMR spectroscopy is essential: the aldehyde proton in the 3-position typically appears at δ ~10.09 ppm, while nitro-group proximity deshields adjacent pyridine protons (δ 8.36–7.96 ppm) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in cycloaddition reactions involving this nitroimidazopyridine be addressed?

highlights that cycloaddition reactions (e.g., with trimethylsilyldiazomethane) on nitroimidazopyridines may yield unexpected products due to competing reactivity at the nitro group. To enhance regioselectivity:

  • Use sterically hindered reagents to favor attack at the imidazole ring.
  • Pre-functionalize the nitro group (e.g., reduction to NH₂) to modulate electronic effects.
  • Employ computational modeling (DFT) to predict reactive sites .

Q. Q4. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from dynamic processes (e.g., tautomerism) or impurities. For example, notes unexpected adduct formation during ammonia reactions. Mitigation strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Repetitive crystallization to isolate pure conformers .

Q. Q5. How can the crystal packing and intermolecular interactions of this compound inform drug design?

Crystallographic data ( ) reveal key interactions:

  • C–H⋯O/N hydrogen bonds (e.g., C4–H4⋯N3, 2.62 Å) stabilize layered structures.
  • π-π stacking between imidazo[1,2-a]pyridine and aryl rings (dihedral angle ~34°).
    These interactions can guide co-crystal engineering to enhance solubility or binding affinity in target proteins .

Methodological Guidance

Q. Q6. What experimental precautions are critical during the synthesis of nitroimidazopyridines?

  • Safety : Nitro groups are potentially explosive under heat; avoid high-temperature reflux (>100°C) without proper shielding.
  • Moisture control : Use anhydrous solvents (e.g., chloroform, DMF) to prevent hydrolysis of intermediates.
  • Workup : Quench POCl₃ with cold water cautiously to avoid exothermic reactions, as described in .

Q. Q7. How can researchers optimize reaction yields for imidazo[1,2-a]pyridine derivatives?

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation of 2-aminopyridines with α-halo ketones.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining yields >70% .

Q. Q8. What computational tools are effective for predicting the biological activity of this compound?

  • Molecular docking : Target cytochrome bcc₁ oxidase (anti-TB activity, as in ) using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with MIC values against Mycobacterium tuberculosis .

Data Analysis and Reproducibility

Q. Q9. How should researchers interpret conflicting bioactivity data across studies?

Variability in MIC values (e.g., 0.004 µM vs. 0.03 µM in ) may stem from differences in bacterial strains or assay conditions. Standardize protocols using:

  • CLSI guidelines for broth microdilution assays.
  • Internal controls (e.g., isoniazid) to validate results .

Q. Q10. What are best practices for reporting crystallographic data?

  • Deposit CIF files in public databases (e.g., CCDC, reference code 1437519 in ).
  • Report hydrogen-bond geometries (distance/angle) and displacement parameters.
  • Validate structures using checkCIF/PLATON to ensure compliance with IUCr standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.